molecular formula C22H31N3O4 B2388009 4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one CAS No. 897734-89-3

4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

Cat. No. B2388009
CAS RN: 897734-89-3
M. Wt: 401.507
InChI Key: BDIXUSJMWVAMQV-UHFFFAOYSA-N
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Description

4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H31N3O4 and its molecular weight is 401.507. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding and Agonist Efficacy

  • Dopamine Receptor Affinity : This compound has shown high affinity and selectivity for D4 dopamine receptors. Specifically, functional experiments indicated weak partial agonist effects for similar compounds, with one exhibiting substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests (Enguehard-Gueiffier et al., 2006).

Structural and Molecular Studies

  • Molecular Docking and Structure Analysis : The molecular structure and properties of related compounds have been extensively studied using methods like spectroscopy, X-ray crystallography, and density functional theory (DFT). These studies provide insights into molecular interactions, geometrical parameters, and potential therapeutic targets, such as the SHP2 protein (Wu et al., 2021; Wu et al., 2022).

Potential for Antioxidant and Antimicrobial Applications

  • Biological Activity : Some derivatives of this compound have been synthesized and shown to exhibit notable antioxidant and antimicrobial activities. These studies emphasize the potential of such compounds in therapeutic applications, particularly in addressing oxidative stress and bacterial infections (Harini et al., 2014).

Potential for Anti-Inflammatory and Analgesic Effects

  • Therapeutic Potential : Similar compounds have been synthesized and evaluated for anti-inflammatory and analgesic activities. These studies highlight the potential therapeutic benefits of such compounds, particularly for conditions involving inflammation and pain (Sharma & Bansal, 2016).

Applications in Drug Metabolism and Inhibition Studies

  • Enzymatic Metabolism : Research indicates that derivatives of this compound could play a role in drug metabolism studies. For example, a related compound was shown to undergo specific Baeyer-Villiger oxidation catalyzed by human flavin-containing monooxygenase 5, suggesting its utility in understanding drug metabolism pathways (Lai et al., 2011).

Applications in Corrosion Inhibition

  • Material Science : Some derivatives have been investigated for their role in corrosion inhibition, particularly in solutions like HCl. Such studies contribute to the understanding of how these compounds can be used in protecting materials against corrosion (Yadav et al., 2016).

properties

IUPAC Name

4-hydroxy-1-(2-methoxyethyl)-3-[(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-16-15-18(26)20(22(27)25(16)13-14-28-3)21(24-11-9-23(2)10-12-24)17-7-5-6-8-19(17)29-4/h5-8,15,21,26H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIXUSJMWVAMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2OC)N3CCN(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

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